Potassium [3-(trifluoromethyl)benzyl]trifluoroborate Potassium [3-(trifluoromethyl)benzyl]trifluoroborate
Brand Name: Vulcanchem
CAS No.: 1494466-25-9
VCID: VC6324145
InChI: InChI=1S/C8H6BF6.K/c10-8(11,12)7-3-1-2-6(4-7)5-9(13,14)15;/h1-4H,5H2;/q-1;+1
SMILES: [B-](CC1=CC(=CC=C1)C(F)(F)F)(F)(F)F.[K+]
Molecular Formula: C8H6BF6K
Molecular Weight: 266.03

Potassium [3-(trifluoromethyl)benzyl]trifluoroborate

CAS No.: 1494466-25-9

Cat. No.: VC6324145

Molecular Formula: C8H6BF6K

Molecular Weight: 266.03

* For research use only. Not for human or veterinary use.

Potassium [3-(trifluoromethyl)benzyl]trifluoroborate - 1494466-25-9

Specification

CAS No. 1494466-25-9
Molecular Formula C8H6BF6K
Molecular Weight 266.03
IUPAC Name potassium;trifluoro-[[3-(trifluoromethyl)phenyl]methyl]boranuide
Standard InChI InChI=1S/C8H6BF6.K/c10-8(11,12)7-3-1-2-6(4-7)5-9(13,14)15;/h1-4H,5H2;/q-1;+1
Standard InChI Key MEGCZAAGMUFQSD-UHFFFAOYSA-N
SMILES [B-](CC1=CC(=CC=C1)C(F)(F)F)(F)(F)F.[K+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a benzyl group substituted with a trifluoromethyl moiety at the 3-position, bonded to a trifluoroborate anion (BF3\text{BF}_3^-) and a potassium counterion. The tetrahedral geometry around the boron atom stabilizes the molecule, as evidenced by its crystalline solid state and resistance to hydrolysis . The 2D structure (Figure 1) confirms the connectivity, while 3D conformational analysis remains challenging due to limitations in computational methods for handling fluorine-rich systems .

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular FormulaC8H6BF6K\text{C}_8\text{H}_6\text{BF}_6\text{K}
Molecular Weight266.03 g/mol
SolubilityPolar solvents (MeOH, acetone)
StabilityAir- and moisture-stable

Spectroscopic Characterization

11B NMR: A characteristic quartet (J=30HzJ = \sim 30 \, \text{Hz}) appears near 2.5ppm-2.5 \, \text{ppm}, consistent with tetracoordinated boron . 19F NMR reveals two distinct signals: a quartet (J=150HzJ = \sim 150 \, \text{Hz}) at 134ppm-134 \, \text{ppm} for the BF3\text{BF}_3^- group and a singlet at 62ppm-62 \, \text{ppm} for the aromatic CF3\text{CF}_3 group .

Synthesis and Manufacturing

Synthetic Routes

The most common preparation involves treating 3-(trifluoromethyl)benzyl chloride with potassium hydrogen fluoride (KHF2\text{KHF}_2) in aqueous media :

Ar-CH2Cl+KHF2K[Ar-CH2BF3]+HCl\text{Ar-CH}_2\text{Cl} + \text{KHF}_2 \rightarrow \text{K}[ \text{Ar-CH}_2\text{BF}_3 ] + \text{HCl}

This method, adapted from protocols for analogous trifluoroborates, yields the product in ~70–80% purity after recrystallization . Alternative routes employ transmetalation from Grignard reagents or hydroboration of styrene derivatives, though these are less efficient for aryl-substituted systems .

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

As a trifluoroborate salt, this compound serves as a robust nucleophile in palladium-catalyzed cross-couplings. Its stability enables reactions with aryl chlorides, bromides, and mesylates under mild conditions (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4, Na2CO3\text{Na}_2\text{CO}_3, 80°C) . For example:

K[Ar-CH2BF3]+Ar’XPdAr-CH2Ar’+BF3K\text{K}[ \text{Ar-CH}_2\text{BF}_3 ] + \text{Ar'}-X \xrightarrow{\text{Pd}} \text{Ar-CH}_2-\text{Ar'} + \text{BF}_3\text{K}

This reactivity is critical for constructing biaryl motifs in drug candidates, such as kinase inhibitors .

Table 2: Representative Cross-Coupling Results

Electrophile (Ar'-X)CatalystYield (%)
4-BromotoluenePd(OAc)2\text{Pd(OAc)}_292
2-ChloropyridinePdCl2\text{PdCl}_278

Functional Group Transformations

The benzyltrifluoroborate moiety undergoes electrophilic substitution, enabling late-stage modifications. For instance, bromination at the para position of the benzyl ring proceeds regioselectively in CH2Cl2\text{CH}_2\text{Cl}_2 at 0°C .

Industrial and Research Significance

The compound’s stability and versatility make it invaluable in medicinal chemistry for introducing trifluoromethyl-substituted benzyl groups. Recent patents highlight its use in synthesizing anticancer agents and PET tracers . Additionally, its role in materials science—such as modifying polymer side chains—is an emerging area of interest .

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